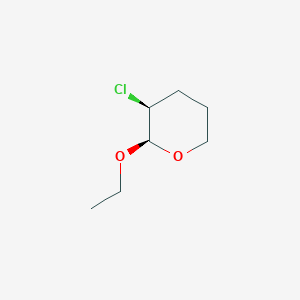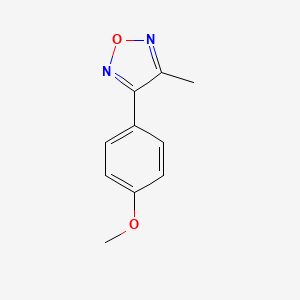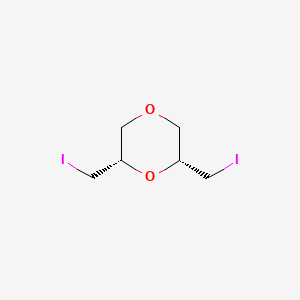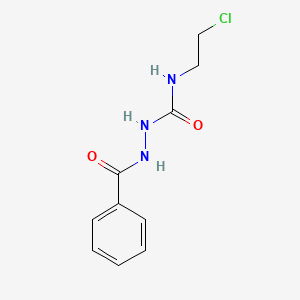
Chromium--rhodium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–rhodium (3/1) is a compound consisting of three parts chromium and one part rhodium. Chromium is a transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white, hard metal that is highly reflective and resistant to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of chromium–rhodium (3/1) typically involves the reduction of chromium and rhodium salts in a controlled environment. One common method is the co-reduction of chromium chloride and rhodium chloride using a reducing agent such as hydrogen gas. The reaction is carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of chromium–rhodium (3/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
化学反応の分析
Types of Reactions: Chromium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation states of chromium and rhodium, or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in the reactions of chromium–rhodium (3/1) include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of chromium–rhodium (3/1) depend on the specific reaction conditions. For example, oxidation reactions may produce chromium(VI) and rhodium(III) compounds, while reduction reactions may yield chromium(II) and rhodium(I) compounds.
科学的研究の応用
Chromium–rhodium (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties. In medicine, chromium–rhodium (3/1) is being investigated for its potential use in cancer treatment and as an antimicrobial agent. In industry, the compound is used in the production of high-performance alloys and coatings due to its excellent mechanical and chemical properties.
作用機序
The mechanism of action of chromium–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, chromium–rhodium (3/1) can interact with cellular components such as DNA and proteins, leading to changes in cellular function and activity. The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
類似化合物との比較
Chromium–rhodium (3/1) can be compared with other similar compounds such as chromium–platinum (3/1) and chromium–palladium (3/1). While all these compounds share some common properties due to the presence of chromium, the unique properties of rhodium, such as its higher reflectivity and resistance to corrosion, make chromium–rhodium (3/1) particularly valuable in applications requiring high durability and performance. Other similar compounds include chromium–nickel (3/1) and chromium–cobalt (3/1), which also have unique properties and applications.
Conclusion
Chromium–rhodium (3/1) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves the reduction of chromium and rhodium salts, and it undergoes various chemical reactions, including oxidation and reduction. The compound has a wide range of applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with various molecular targets and pathways. Compared to similar compounds, chromium–rhodium (3/1) stands out for its high durability and performance.
特性
CAS番号 |
12190-94-2 |
|---|---|
分子式 |
Cr3Rh |
分子量 |
258.89 g/mol |
IUPAC名 |
chromium;rhodium |
InChI |
InChI=1S/3Cr.Rh |
InChIキー |
PSZSZGHRVXPSHQ-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Cr].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


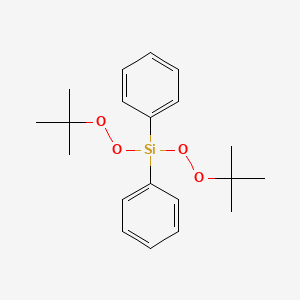
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
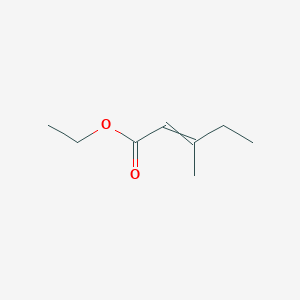
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)

